4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE

Catalog No.
S1486755
CAS No.
77872-43-6
M.F
C14H20N2O
M. Wt
232.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE

CAS Number

77872-43-6

Product Name

4-HYDROXY-N-ISOPROPYL-N-METHYLTRYPTAMINE

IUPAC Name

3-[2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3

InChI Key

RXKGHZCQFXXWFQ-UHFFFAOYSA-N

SMILES

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O

Synonyms

3-[2-[Methyl(1-methylethyl)amino]ethyl]-1H-indol-4-ol; 4-HO-MiPT; Miprocin; 4-hydroxy-N-methyl-N-isopropyltryptamine

Canonical SMILES

CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O

Understanding the Pharmacology of Psychedelic Action:

  • Studies suggest that 4-HO-MiPT, similar to other psychedelics, might exert its effects through interaction with the serotonin system in the brain, particularly the 5-HT2A receptor. Source: [4-hydroxy MiPT - Cayman Chemical: ]
  • Research on 4-HO-MiPT, along with other psychedelics, can contribute to a better understanding of the mechanisms underlying the subjective experiences and potential therapeutic effects associated with psychedelic drugs.

Investigating Potential Therapeutic Applications:

  • Early research suggests that psychedelics, including some tryptamines, might hold promise in treating various mental health conditions, such as depression, anxiety, and addiction. Source: [Psychedelic therapy research: a review of clinical trials conducted between 1954 and 2017: )]
  • Due to its structural similarities to other potentially therapeutic psychedelics, 4-HO-MiPT could be explored in preclinical studies to assess its potential therapeutic effects and mechanisms of action in relevant models. However, it is essential to note that such research is in its early stages, and further investigation is necessary before drawing any conclusions about the safety or efficacy of 4-HO-MiPT for therapeutic purposes.

In Vitro and In Vivo Studies:

  • 4-HO-MiPT, like other tryptamines, can be used in laboratory settings (in vitro and in vivo) to study various biological processes, including:
    • Neurotransmission: Investigating how 4-HO-MiPT interacts with specific receptors and neurotransmitter systems in the brain.
    • Cellular signaling: Exploring the cellular pathways involved in the effects of 4-HO-MiPT.
    • Behavioral studies: Understanding the potential behavioral effects of 4-HO-MiPT in animal models, keeping in mind the ethical considerations and limitations of such research.

4-Hydroxy-N-isopropyl-N-methyltryptamine, commonly referred to as 4-HO-N-isopropyl-N-methyltryptamine, is a derivative of tryptamine featuring a hydroxyl group at the 4-position of the indole ring. Its molecular formula is C₁₄H₁₈N₂O, and it has a molar mass of approximately 232.327 g/mol . The compound is structurally related to psilocin, the active component in magic mushrooms, which contributes to its classification as a serotonergic psychedelic.

The exact mechanism of action of 4-HO-MiPT is not fully understood, but it is believed to be similar to other psychedelic tryptamines like psilocin. Psychedelic effects are thought to be mediated primarily through interaction with the serotonin 2A (5-HT2A) receptor in the brain []. The 5-HT2A receptor is a G protein-coupled receptor involved in various physiological processes, including mood, perception, and cognition. Activation of the 5-HT2A receptor by 4-HO-MiPT disrupts normal signaling pathways, leading to the characteristic alterations in sensory perception, thought processes, and mood associated with the psychedelic experience.

The synthesis of 4-hydroxy-N-isopropyl-N-methyltryptamine involves multiple steps that typically include the modification of precursor compounds. A notable method involves starting from 4-benzyloxyindole, which undergoes several transformations including treatment with oxalyl chloride and isopropylamine to yield intermediate products before being reduced to form the final compound .

Key Reactions:

  • Formation of N-isopropyl-4-benzyloxy-3-indoleglyoxylamide: This is achieved through reaction with oxalyl chloride.
  • Reduction to generate 4-benzyloxy-N-isopropyltryptamine: This step involves hydrogenation.
  • Removal of the benzyl group: This final step yields 4-hydroxy-N-isopropyl-N-methyltryptamine.

4-Hydroxy-N-isopropyl-N-methyltryptamine exhibits serotonergic activity, primarily acting as a partial agonist at serotonin receptors such as 5-HT₂A and 5-HT₁A. This mechanism is similar to that of other psychedelics like psilocin and LSD, leading to altered states of consciousness and potential therapeutic effects in mental health contexts .

Effects:

  • Psychedelic Experience: Users report experiences akin to those induced by psilocybin.
  • Duration: The onset of effects typically occurs within 15 to 45 minutes, lasting approximately 4 to 6 hours depending on dosage and route of administration .

The synthesis methods for 4-hydroxy-N-isopropyl-N-methyltryptamine have been documented in various studies. The most common approach follows a multi-step synthetic route starting from easily accessible indole derivatives.

Common Synthesis Steps:

  • Preparation of Intermediate Compounds: Using reagents like oxalyl chloride and isopropylamine.
  • Reduction Processes: To convert precursors into the target compound.
  • Crystallization: Purification methods often involve recrystallization from suitable solvents for structural analysis .

While still under research, potential applications for 4-hydroxy-N-isopropyl-N-methyltryptamine include:

  • Psychotherapy: Exploration in treating conditions like depression and PTSD due to its psychoactive properties.
  • Research: As a model compound for studying serotonin receptor interactions and psychedelic mechanisms.

Research on interaction studies involving 4-hydroxy-N-isopropyl-N-methyltryptamine has primarily focused on its pharmacological profile compared to other tryptamines. Studies indicate that its effects are mediated through serotonin receptor pathways, similar to those observed with other psychedelics .

Notable Interactions:

  • Serotonin Receptors: Primarily affects 5-HT₂A and 5-HT₁A receptors.
  • Comparison with Psilocin: Similarities in structure lead to comparable psychoactive effects.

Several compounds share structural similarities with 4-hydroxy-N-isopropyl-N-methyltryptamine. Below is a comparison highlighting their unique features:

Compound NameStructure SimilarityNotable Effects
PsilocinHydroxylated tryptaminePrimary psychoactive in mushrooms
N,N-DimethyltryptamineBasic tryptamine structureKnown for intense psychedelic effects
4-Hydroxy-DimethyltryptamineHydroxylated variantSimilar receptor interactions
4-Acetoxy-N,N-DimethyltryptamineAcetoxy group additionPsychoactive with different duration
MiprocinN-methyl variantLesser-known psychedelic

Unique Features of 4-Hydroxy-N-Isopropyl-N-Methyltryptamine:

  • The presence of an isopropyl group distinguishes it from other derivatives like psilocin and miprocin, potentially affecting its pharmacokinetics and receptor affinity.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

232.157563266 g/mol

Monoisotopic Mass

232.157563266 g/mol

Heavy Atom Count

17

Appearance

Assay:≥98%A crystalline solid

UNII

4GAJ9OJ8YZ

Other CAS

77872-43-6

Wikipedia

4-HO-MiPT

Dates

Modify: 2023-08-15

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